molecular formula C11H10BrNO2 B8392818 3-(Bromoacetyl)-6-methoxy-2-methylbenzonitrile

3-(Bromoacetyl)-6-methoxy-2-methylbenzonitrile

Cat. No.: B8392818
M. Wt: 268.11 g/mol
InChI Key: AESKRWQPCBGAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromoacetyl)-6-methoxy-2-methylbenzonitrile is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

3-(2-bromoacetyl)-6-methoxy-2-methylbenzonitrile

InChI

InChI=1S/C11H10BrNO2/c1-7-8(10(14)5-12)3-4-11(15-2)9(7)6-13/h3-4H,5H2,1-2H3

InChI Key

AESKRWQPCBGAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)OC)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 3-bromo-6-methoxy-2-methylbenzonitrile (0.98 g, 4.33 mmol) and a stir bar was added BIS(TRIPHENYLPHOSPHINE)PALLADIUM(II) CHLORIDE (0.152 g, 0.217 mmol), tributyl(1-ethoxyethenyl)stannane (2.35 g, 6.50 mmol), and dioxane (20 mL). The mixture was fitted with a condenser and purged three times with nitrogen, and heated to 100° C. for 3 hours. The reaction was cooled, and to the solution was added THF (16 mL) and water (8 mL). After cooling the solution to 0° C. with an ice bath, NBS (1.543 g, 8.67 mmol) was added into the reaction. The dark solution turned brownish orange within 5 minutes. TLC showed a more polar spot. The reaction was diluted with EtOAc (100 mL), washed with brine, dried over sodium sulfate, and purified by flash chromatography to afford the title compound.
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
1.543 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0.152 g
Type
catalyst
Reaction Step Four

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